molecular formula C10H15ClN2 B2912148 3-(Piperidin-4-yl)pyridine hydrochloride CAS No. 690261-73-5

3-(Piperidin-4-yl)pyridine hydrochloride

Cat. No.: B2912148
CAS No.: 690261-73-5
M. Wt: 198.69
InChI Key: BBALAFIFDKQHGR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring

Safety and Hazards

The safety information for 3-(Piperidin-4-yl)pyridine hydrochloride includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of catalysts and controlled reaction environments to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

3-(Piperidin-4-yl)pyridine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-(Piperidin-4-yl)pyridine hydrochloride is similar to other piperidine and pyridine derivatives, but it has unique properties that distinguish it from these compounds. Some similar compounds include:

  • Piperidine derivatives

  • Pyridine derivatives

  • Other 4-aryl piperidine compounds

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

3-piperidin-4-ylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBALAFIFDKQHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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